molecular formula C12H15Cl2NO2S B5663257 1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine

1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine

Cat. No. B5663257
M. Wt: 308.2 g/mol
InChI Key: RRSTZSOIHRSUFF-UHFFFAOYSA-N
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Description

Introduction 1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine is a chemical compound that falls within the class of organic compounds known for containing sulfamoyl, piperidine, and dichlorophenyl functionalities. These components are often studied for their potential biological activities and applications in various fields including medicinal chemistry.

Synthesis Analysis The synthesis of related sulfamoyl and piperidine derivatives typically involves multi-step chemical processes starting from aralkyl or aryl carboxylic acids. These processes include the formation of heterocyclic nucleophiles such as 1,3,4-oxadiazoles, followed by their reaction with an electrophilic sulfonamide intermediate to yield the desired compounds. These synthesis pathways provide a framework for producing various sulfamoyl-piperidine derivatives, which could be adapted for the specific synthesis of 1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis The molecular structure of similar sulfone compounds, such as methyl-(4-chlorophenyl)sulfone, has been determined using X-ray diffraction techniques, providing insights into the spatial arrangement of atoms within these molecules. This method can elucidate the molecular geometry, bond lengths, and angles, which are essential for understanding the chemical behavior of the compounds (Sergey N. Adamovich et al., 2017).

Chemical Reactions and Properties The chemical reactivity of sulfone and piperidine derivatives typically involves interactions with nucleophiles or electrophiles, depending on the functional groups present. For instance, reactions with active methylene compounds can lead to the formation of various heterocycles, illustrating the versatile reactivity of the sulfone moiety in facilitating nucleophilic substitutions and other types of chemical transformations (I. Shibuya, 1984).

properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2S/c1-9-4-6-15(7-5-9)18(16,17)10-2-3-11(13)12(14)8-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSTZSOIHRSUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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